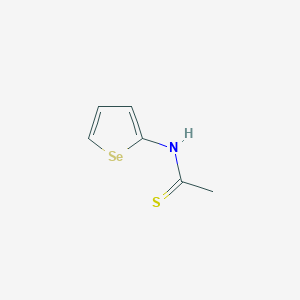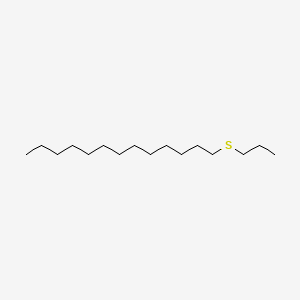
1-(Propylsulfanyl)tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propylsulfanyl)tridecane is an organic compound characterized by a long hydrocarbon chain with a propylsulfanyl group attached to one end. This compound falls under the category of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The presence of the propylsulfanyl group introduces sulfur into the molecule, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)tridecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecane with a propylsulfanyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tridecane, allowing it to react with the propylsulfanyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propylsulfanyl)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Halogenated compounds and alkyl halides are common reagents in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, halogenated compounds, sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
1-(Propylsulfanyl)tridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of sulfides and their derivatives. It also serves as a precursor for synthesizing more complex sulfur-containing molecules.
Biology: The compound’s interactions with biological molecules are of interest in understanding the role of sulfur in biochemical processes.
Medicine: Research into sulfur-containing compounds has implications for drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(Propylsulfanyl)tridecane involves its ability to undergo various chemical transformations due to the presence of the propylsulfanyl group. The sulfur atom can participate in redox reactions, acting as both an electron donor and acceptor. This property makes the compound versatile in different chemical environments. Additionally, the long hydrocarbon chain provides hydrophobic characteristics, influencing its interactions with other molecules and surfaces.
Comparaison Avec Des Composés Similaires
- 1-(Butylsulfanyl)tridecane
- 1-(Pentylsulfanyl)tridecane
- 1-(Hexylsulfanyl)tridecane
Comparison: 1-(Propylsulfanyl)tridecane is unique due to the specific length of its hydrocarbon chain and the propylsulfanyl group. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the propylsulfanyl group also imparts specific reactivity patterns, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
66271-55-4 |
|---|---|
Formule moléculaire |
C16H34S |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
1-propylsulfanyltridecane |
InChI |
InChI=1S/C16H34S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2/h3-16H2,1-2H3 |
Clé InChI |
OOPWHABAPSZATM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


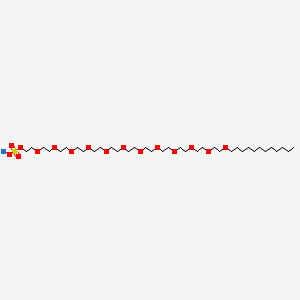
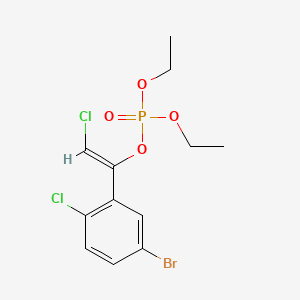
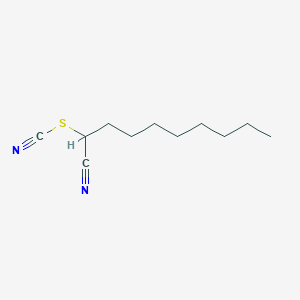
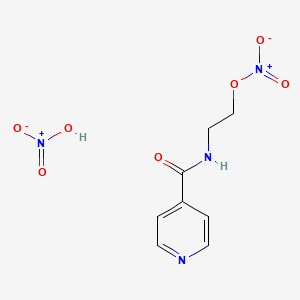
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)


![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)

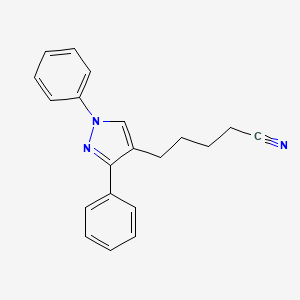
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
